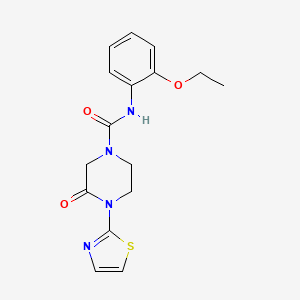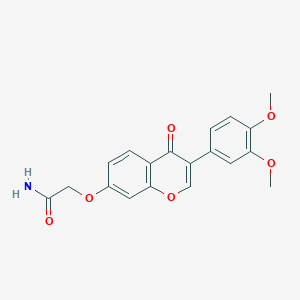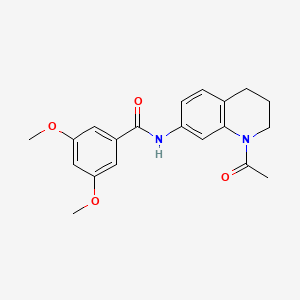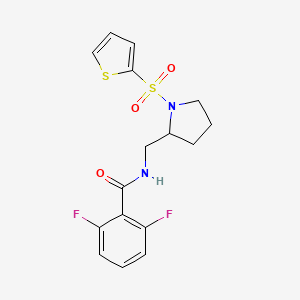![molecular formula C12H15N3O4S B2805637 6-[(7-硝基-2,1,3-苯并噻二唑-4-基)磺酰基]己烷-1-醇 CAS No. 787634-60-0](/img/structure/B2805637.png)
6-[(7-硝基-2,1,3-苯并噻二唑-4-基)磺酰基]己烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol, commonly known as NBDHEX, is a potent inhibitor of the enzyme NADH oxidase. This enzyme is responsible for the production of reactive oxygen species (ROS) in cancer cells, which can promote tumor growth and metastasis. NBDHEX has shown promising results in preclinical studies as an anticancer agent.
科学研究应用
Malaria Treatment
NBDHEX has been identified as a Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity . It is active in vitro against all blood stages of P. falciparum, with the rare feature of killing the parasite stages transmissible to mosquitoes, the gametocytes . This activity importantly translates into blocking parasite transmission through the Anopheles vector in mosquito experimental infections .
Cancer Treatment
NBDHEX has been identified as a potent cytotoxic agent against murine and human cancer cells . It has been shown to be active against tumors . In particular, it has been found to have in vitro and in vivo efficacy on Gefitinib-resistant Human Non-small Cell Lung Cancer .
Inhibition of Glutathione Transferase P1 (GSTPi)
NBDHEX is a novel GSTPi inhibitor . It has been found to inhibit GSTPi enzymatic activity . This inhibition promotes apoptosis of gefinitb-resistant NSCLC cells .
Treatment of Protozoan Parasite Infections
NBDHEX has been identified as a potent agent against the protozoan parasite Giardia duodenalis .
Inhibition of TNF-receptor Associated Factor 2 (TRAF2)
NBDHEX has been found to inhibit both the catalytic activity of glutathione transferase and its ability to sequester TNF-receptor associated factor 2 (TRAF2) .
Inhibition of c-Jun N-terminal Kinase (JNK)
NBDHEX has been found to inhibit c-Jun N-terminal kinase (JNK) .
作用机制
Target of Action
The primary target of NBDHEX is the enzyme Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is frequently overexpressed in cancer cells and plays a crucial role in detoxifying carcinogens, drugs, toxins, and products of oxidative stress .
Mode of Action
NBDHEX interacts with its target, GSTP1-1, by inhibiting its catalytic activity . It forms a stable sigma-complex with glutathione (GSH) in the protein active site . This interaction disrupts the function of GSTP1-1 and prevents it from performing its normal detoxification role .
Biochemical Pathways
The inhibition of GSTP1-1 by NBDHEX affects several biochemical pathways. It disrupts the interaction between GSTP1-1 and key signaling effectors, which are essential for apoptosis and cell cycle . This disruption can lead to the triggering of apoptosis in several tumor cell lines .
Pharmacokinetics
It’s known that nbdhex is a potent cytotoxic agent against murine and human cancer cells . More research is needed to fully understand the pharmacokinetic properties of NBDHEX.
Result of Action
The result of NBDHEX’s action is the induction of apoptosis in tumor cells . It has shown significant therapeutic activity in vivo, with no treatment-related signs of toxicity observed in studies on tumor types xenografted in mice .
Action Environment
It’s worth noting that the efficacy of nbdhex can be influenced by the overexpression of gstp1-1 in cancer cells
属性
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]
ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.
A: NBDHEX is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]
A: Yes, docking studies have been conducted to predict the binding mode of NBDHEX and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]
ANone: Studies on NBDHEX analogues revealed several key SAR points:
- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]
- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]
- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []
- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []
A: While specific stability data is limited in the provided articles, NBDHEX analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of NBDHEX, potentially improving its targeting and reducing off-target effects. []
ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.
A: NBDHEX exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] NBDHEX undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []
A: NBDHEX demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed NBDHEX's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, NBDHEX demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]
A: While the provided articles do not extensively address NBDHEX resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to NBDHEX. [] This suggests that GSTP1-1 expression levels could influence NBDHEX sensitivity.
A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted NBDHEX delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release NBDHEX specifically within the tumor microenvironment, potentially enhancing its therapeutic index.
ANone: The research articles mention the use of various analytical techniques for studying NBDHEX, including:
- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of NBDHEX and its analogues. [, ]
- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying NBDHEX and its metabolites in biological samples. [, ]
- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of NBDHEX metabolites, specifically its glucuronide conjugate. []
- Spectroscopic methods: Employed to investigate the interaction of NBDHEX with GSTs and characterize its mechanism of action. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)



![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
